(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S3/c1-21-12-8-7-10(27(2,23)24)9-14(12)26-18(21)20-17(22)16-15(19)11-5-3-4-6-13(11)25-16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYRQAVWQLRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 436.94 g/mol. This compound is notable for its structural features, which include a thiazole moiety and a benzo[b]thiophene core, both of which are associated with various biological activities.
Anticancer Properties
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer activity. For instance, studies on similar compounds have shown that modifications in the structure can enhance cytotoxic effects against cancer cell lines. In particular, the presence of electron-donating groups, such as methyl groups, at specific positions on the aromatic rings can increase potency against various cancer types.
- Case Study : In a study involving thiazole derivatives, compounds with IC50 values below 1 µM were identified as potent against A549 lung adenocarcinoma cells, suggesting that structural similarities may confer similar activities to this compound .
The mechanism by which this compound exerts its biological effects may involve interaction with cellular signaling pathways associated with apoptosis and cell proliferation. For example, compounds that inhibit Bcl-2 proteins have been shown to induce apoptosis in cancer cells, and structural analysis suggests that this compound may interact similarly due to its structural components .
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound's potential as a COX-II inhibitor has been explored in related research, where modifications to the thiazole ring improved selectivity and potency against inflammatory pathways .
Anticonvulsant Effects
Preliminary studies suggest that compounds similar to this compound may possess anticonvulsant properties. In models of induced convulsions, certain thiazole derivatives demonstrated significant protective effects, indicating a potential for further exploration in this area .
Summary Table of Biological Activities
| Activity | Related Compounds | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Thiazole derivatives | < 1 µM | Apoptosis induction via Bcl-2 inhibition |
| Anti-inflammatory | COX-II inhibitors | Varies (e.g., 0.72 µM) | Inhibition of inflammatory pathways |
| Anticonvulsant | Similar thiazole compounds | Not specified | Modulation of neuronal excitability |
Scientific Research Applications
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Recent studies indicate that this compound exhibits promising anticancer properties. It has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells.
- Antimicrobial Properties : The compound has also shown antimicrobial activity against several pathogens. This includes effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition : There is evidence that (Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide acts as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .
Anticancer Studies
A notable study published in Pharmaceuticals highlighted the compound's efficacy against multiple cancer cell lines, including breast and colon cancer cells. The study utilized various assays to measure cell viability and apoptosis rates, concluding that the compound significantly reduced cell viability at low micromolar concentrations.
Antimicrobial Studies
In another research effort, the compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations comparable to existing antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of heterocyclic carboxamides with applications in medicinal chemistry. Below is a comparative analysis with structurally related molecules:
Key Observations:
Electronic Effects : The target compound’s methylsulfonyl group increases electron-withdrawing character compared to simpler chloro- or fluoro-substituted analogues (e.g., 4g, 4h). This may enhance binding to electrophilic targets like enzyme active sites.
Stereochemical Influence : The Z-configuration in the target compound likely reduces steric clash between the benzo[b]thiophene and methylsulfonyl groups, unlike E-isomers, which could hinder molecular packing or receptor docking.
Synthetic Accessibility: Derivatives like 4g (70% yield) and 4h (60% yield) are synthesized efficiently in ethanol, whereas the target compound’s synthesis may require stringent conditions due to its complex substituents .
Biological Relevance : Triazole-thione analogues (e.g., ) exhibit antifungal properties, suggesting the target compound’s thiophene and thiazole moieties could be optimized for similar applications.
Research Findings and Data Gaps
- Spectroscopic Data : The target compound lacks reported NMR or IR data, unlike analogues such as 4g (δ 7.45–8.02 ppm for aromatic protons) and 4h (C=O stretch at 1680 cm⁻¹) .
- Biological Activity: No direct pharmacological data are available for the target compound.
- Crystallography : Hydrogen-bonded networks observed in triazole-thione derivatives (e.g., ) highlight the importance of intermolecular interactions in solubility and stability—a factor unexamined in the target compound.
Q & A
Q. What are the optimal synthetic routes for (Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide?
The synthesis involves three critical steps:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under reflux with acetic anhydride to form the benzo[d]thiazole scaffold .
- Sulfonylation : Treatment with methylsulfonyl chloride at pH 8–9 and 40–50°C to introduce the methylsulfonyl group at position 6 .
- Imine Coupling : Reaction of the sulfonylated thiazole with 3-chlorobenzo[b]thiophene-2-carboxylic acid chloride using Pd(PPh₃)₄ in anhydrous DMF (80°C, 12 hours) . Purification is achieved via reverse-phase HPLC (methanol/water gradient: 30% → 100%), yielding >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy :
- ¹H NMR: Aromatic protons appear at δ 7.2–8.8 ppm; the imine proton (N=CH) resonates as a singlet at δ 8.5 ppm .
- ¹³C NMR: Carbonyl carbons (C=O) at δ 163–170 ppm; methylsulfonyl carbons at δ 42–45 ppm .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data between in vitro and cellular assays?
Discrepancies often stem from physicochemical or metabolic factors:
- Permeability Assessment : Measure LogP (current value: 3.2 ± 0.3) via shake-flask method to evaluate membrane penetration .
- Metabolic Stability : Incubate with liver microsomes (e.g., 60% compound remaining after 1 hour), identifying major metabolites via LC-MS/MS .
- Intracellular Tracking : Fluorescent tagging (e.g., BODIPY conjugate) reveals uneven subcellular distribution in confocal microscopy .
Q. How can structure-activity relationships (SAR) be systematically explored?
A modular synthesis approach enables SAR studies:
Q. What analytical methods resolve stereochemical uncertainties in the Z-configuration of the imine moiety?
Configuration is confirmed through:
- NOESY NMR : Crosspeaks between thiophene C3-H and benzo[d]thiazole C5-H (distance <4 Å) .
- X-ray Crystallography : Dihedral angle of 12.8° between aromatic planes confirms Z-geometry .
- Comparative CD Spectroscopy : Z-isomer exhibits a negative Cotton effect at 280 nm, inverted in E-isomers .
Methodological Considerations
- Data Contradiction Analysis : When bioactivity varies between assays, use orthogonal validation (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
- Reaction Optimization : Employ design of experiments (DoE) to optimize coupling reactions, varying catalyst loading (5–10 mol% Pd) and temperature (60–100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
